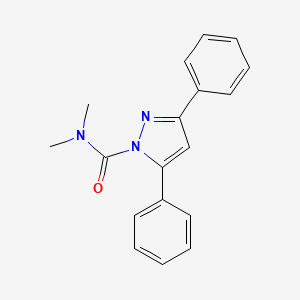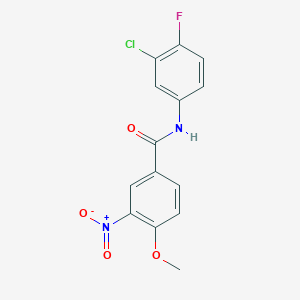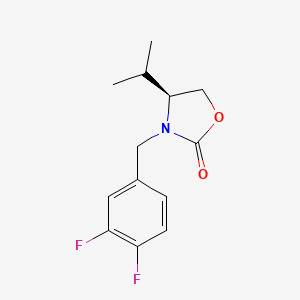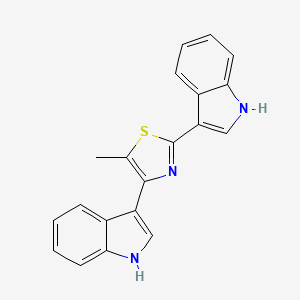
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, also known as DDC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DDC is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is not fully understood, but it is believed to act as a free radical scavenger, protecting cells from oxidative damage. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including the ability to protect cells from oxidative damage, inhibit the activity of certain enzymes, and modulate the levels of certain neurotransmitters in the brain. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide in laboratory experiments is its low toxicity, making it a safe and reliable compound to work with. However, N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide is also relatively unstable and can degrade over time, making it difficult to work with in certain experimental conditions.
Orientations Futures
There are several potential future directions for research on N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide, including further investigation into its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide and its effects on various physiological systems. Finally, the development of more stable derivatives of N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide could expand its potential applications in scientific research.
Méthodes De Synthèse
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide can be synthesized through a variety of methods, including the reaction of 3,5-diphenyl-1H-pyrazole with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 3,5-diphenyl-1H-pyrazole with dimethylformamide dimethyl acetal and the reaction of 3,5-diphenyl-1H-pyrazole with dimethylamine and ethyl chloroformate.
Applications De Recherche Scientifique
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of reactive oxygen species and as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide has also been shown to have antioxidant properties, making it a potential candidate for use in the food and pharmaceutical industries.
Propriétés
IUPAC Name |
N,N-dimethyl-3,5-diphenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-20(2)18(22)21-17(15-11-7-4-8-12-15)13-16(19-21)14-9-5-3-6-10-14/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJKMOCZRNPWHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-3,5-diphenyl-1H-pyrazole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631396.png)
![3-(4-nitrobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5631401.png)
![(1R*,5R*)-6-(2,3-dimethoxybenzyl)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631403.png)
![2-(3-phenylpropyl)-8-(1,3-thiazol-4-ylmethyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5631417.png)


![(3R*,4R*)-3-cyclobutyl-1-{[1-(2-methoxyethyl)-4-piperidinyl]carbonyl}-4-methyl-3-pyrrolidinol](/img/structure/B5631439.png)
![7-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-2-ethyl[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B5631442.png)

![2-[(4-methoxypiperidin-1-yl)sulfonyl]-7-propyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5631451.png)
![3-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B5631453.png)
![2-methyl-5-({3-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5631464.png)

![9-(1-pyrrolidinylcarbonyl)-2-(tetrahydro-2-furanylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5631487.png)